2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a dimethylamino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid typically involves multi-step organic reactions. One possible route could be:
Halogenation: Starting with a phenyl ring, bromination and fluorination can be carried out using bromine and fluorine sources under controlled conditions.
Amination: Introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the phenyl ring or the carboxylic acid group.
Substitution: The bromine and fluorine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for more complex organic molecules.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the synthesis of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-chlorophenyl)-2-(dimethylamino)acetic acid
- 2-(5-Bromo-2-methylphenyl)-2-(dimethylamino)acetic acid
- 2-(5-Bromo-2-nitrophenyl)-2-(dimethylamino)acetic acid
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring makes 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid unique. These halogens can significantly influence the compound’s reactivity and interactions, potentially leading to unique biological or chemical properties.
Properties
Molecular Formula |
C10H11BrFNO2 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C10H11BrFNO2/c1-13(2)9(10(14)15)7-5-6(11)3-4-8(7)12/h3-5,9H,1-2H3,(H,14,15) |
InChI Key |
NCBJBRPZRWXYMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=C(C=CC(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.